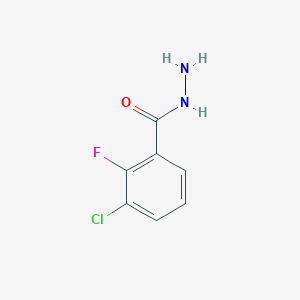![molecular formula C12H24N2O3 B1380333 Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate CAS No. 1540400-20-1](/img/structure/B1380333.png)
Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate
Descripción general
Descripción
Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate is a chemical compound with the CAS Number: 1540400-20-1 . It has a molecular weight of 244.33 . The IUPAC name for this compound is tert-butyl N-methyl-N-(morpholin-2-ylmethyl)glycinate . It is typically stored at a temperature of 4°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H24N2O3/c1-12(2,3)17-11(15)9-14(4)8-10-7-13-5-6-16-10/h10,13H,5-9H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I accessed.Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Transformations
A study by Patil and Luzzio (2017) describes the synthesis of unnatural amino acid derivatives through click chemistry, involving derivatives similar to "Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate" for the creation of triazolylalanine analogues. This research demonstrates the compound's utility in developing novel amino acids, which could have implications for peptide chemistry and drug development (Patil & Luzzio, 2017).
Catalysis
In the field of catalysis, Hossain et al. (2019) investigated oxovanadium(V) complexes with ligands derived from morpholinoethyl and related compounds, demonstrating their catalytic efficacy in epoxidation reactions. This indicates the potential of "this compound" derivatives in catalyzing chemical transformations, which is crucial for the development of green and efficient synthetic methodologies (Hossain et al., 2019).
Biological and Medicinal Chemistry
Research on thiomorpholine compounds by Vázquez-Valadez et al. (2019) evaluated their inhibition capacity on the angiotensin-converting enzyme, using structures related to "this compound." This study highlights the therapeutic potential of these compounds in managing hypertension and cardiovascular diseases (Vázquez-Valadez et al., 2019).
Material Science
In material science, Taki et al. (2004) developed model compounds mimicking the active site of galactose oxidase, using derivatives that share structural features with "this compound." These models are significant for understanding enzymatic action and designing biomimetic catalysts, which could lead to advances in bio-inspired materials and catalysis (Taki et al., 2004).
Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mecanismo De Acción
Target of Action
Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate, also known as Boc-MMAF, is a synthetic molecule that has gained significant attention in scientific research and applications. .
Biochemical Pathways
. More research is required to summarize the affected pathways and their downstream effects.
Pharmacokinetics
. These properties are crucial in determining the bioavailability of the compound.
Action Environment
Análisis Bioquímico
Biochemical Properties
Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with several enzymes, including esterases and proteases, due to its ester linkage and amine group. These interactions often result in the hydrolysis of the ester bond, leading to the formation of active metabolites that can further participate in biochemical pathways. Additionally, the morpholine ring in this compound can engage in hydrogen bonding and van der Waals interactions with proteins, influencing their conformation and activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to modulate cell signaling pathways, particularly those involved in cell proliferation and apoptosis. For instance, it can influence the MAPK/ERK pathway, leading to altered gene expression and cellular responses. Furthermore, this compound affects cellular metabolism by interacting with metabolic enzymes, thereby impacting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to active sites of enzymes, either inhibiting or activating their function. This binding can lead to conformational changes in the enzyme structure, affecting its catalytic activity. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Studies have shown that the compound remains stable under controlled conditions but can degrade when exposed to light or extreme pH levels. Long-term exposure to this compound has been observed to cause cumulative effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can exhibit therapeutic effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, it can lead to toxic effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes without adverse effects. It is crucial to determine the appropriate dosage to maximize the benefits while minimizing the risks associated with this compound administration .
Metabolic Pathways
This compound is involved in several metabolic pathways. Upon administration, the compound undergoes enzymatic hydrolysis, leading to the formation of active metabolites. These metabolites can further participate in biochemical reactions, interacting with enzymes such as cytochrome P450s and other oxidases. The compound’s influence on metabolic flux is significant, as it can alter the balance of metabolic intermediates and end products, thereby impacting overall cellular metabolism .
Propiedades
IUPAC Name |
tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)9-14(4)8-10-7-13-5-6-16-10/h10,13H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCGLPPPLGQKNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(C)CC1CNCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B1380250.png)
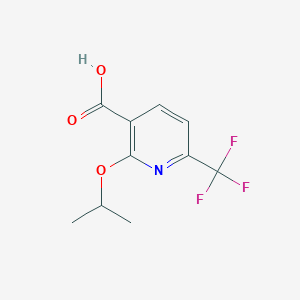
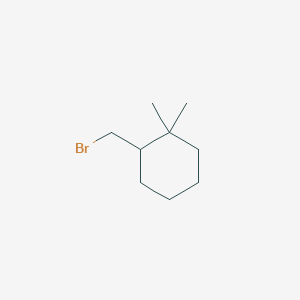

amine](/img/structure/B1380258.png)
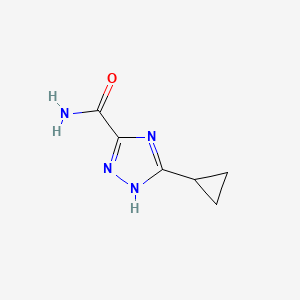

![3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1380261.png)
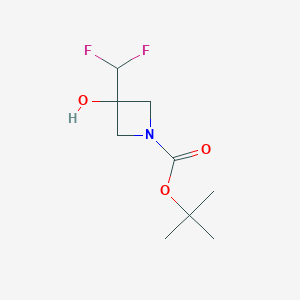
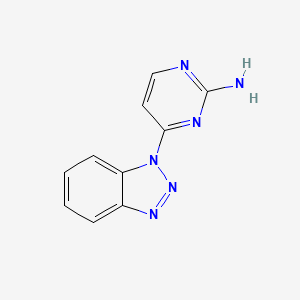
![5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1380268.png)
